molecular formula C9H18S3 B1294623 Trithioacetone CAS No. 828-26-2

Trithioacetone

Cat. No. B1294623
CAS RN: 828-26-2
M. Wt: 222.4 g/mol
InChI Key: NBNWHQAWKFYFKI-UHFFFAOYSA-N
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Description

Trithioacetone is a chemical compound that is related to the family of thioacetals, which are characterized by the presence of sulfur atoms. Although trithioacetone itself is not directly mentioned in the provided papers, the synthesis and properties of related compounds such as ketene dithioacetals and monothio-β-diketonate complexes are discussed, which can provide insights into the chemistry of trithioacetone analogs .

Synthesis Analysis

The synthesis of related compounds to trithioacetone involves various strategies. For instance, ketene dithioacetals can be synthesized by the Peterson reaction from ketones and trimethylsilyl dithioacetals . Similarly, tris(monothio-β-diketonates) of metal ions like technetium and rhenium are synthesized by reacting metal thiourea complexes with monothio-β-diketone ligands . These methods highlight the versatility of sulfur-containing compounds in synthesis and their potential application in the preparation of trithioacetone derivatives.

Molecular Structure Analysis

The molecular structure of sulfur-containing ligands, such as monothio-β-diketonates, has been characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy . The crystal structure of tris(monothiodibenzoylmethanato)technetium(III) provides insights into the coordination chemistry of sulfur with metal ions, which could be relevant for understanding the structural aspects of trithioacetone-related compounds .

Chemical Reactions Analysis

Chemical reactions involving thioacetals and dithioacetals are diverse. For example, 1,3-dithioacetals can be deprotected to carbonyl compounds using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide . Thioacetalisation and transthioacetalisation reactions are catalyzed by tetrabutylammonium tribromide, demonstrating the reactivity of sulfur-containing compounds under various conditions . These reactions are significant for the functional group transformations that could be applied to trithioacetone or its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioacetals and related compounds are influenced by their sulfur content. For instance, the polarographic studies of tris(dithioacetylacetonato) complexes reveal their redox behavior . The vibrational spectra of antimony(III) tris(monothioacetate) suggest the presence of secondary bonding, which affects the stability and reactivity of these compounds . These properties are crucial for understanding the behavior of trithioacetone in various chemical environments.

Scientific Research Applications

Trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is an organic chemical with the formula C9H18S3 . Its covalent structure is [–C(CH3)2–S–]3, that is, a six-membered ring of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon . It can be viewed as a derivative of 1,3,5-trithiane, with methyl-group substituents for all of the hydrogen atoms in that parent structure .

Trithioacetone is a stable cyclic trimer of thioacetone (propane-2-thione), which by itself is an unstable compound . In contrast, the analogous trioxane

Trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) is an organic chemical with the formula C9H18S3 . Its covalent structure is [–C(CH3)2–S–]3, that is, a six-membered ring of alternating carbon and sulfur atoms, with two methyl groups attached to each carbon . It can be viewed as a derivative of 1,3,5-trithiane, with methyl-group substituents for all of the hydrogen atoms in that parent structure .

Trithioacetone is a stable cyclic trimer of thioacetone (propane-2-thione), which by itself is an unstable compound . In contrast, the analogous trioxane compound, 2,2,4,4,6,6-hexamethyl-1,3,5-trioxane (Triacetone), with oxygen atoms in place of the sulfur atoms, seems to be unstable, while its corresponding monomer acetone (2-propanone) is stable .

Trithioacetone was first made in 1889 by Baumann and Fromm, by reaction of hydrogen sulfide with acetone . In the presence of an acidified ZnCl2 catalyst at 25 °C, one obtains a product that is 60–70% trithioacetone, 30–40% of 2,2-propanedithiol, and small amounts of two isomeric impurities, 3,3,5,5,6,6-hexamethyl-1,2,4-trithiane and 4-mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane . The product can also be obtained by pyrolysis of allyl isopropyl sulfide .

  • Chemical Synthesis

    • Trithioacetone can be used in chemical synthesis . It can be obtained by pyrolysis of allyl isopropyl sulfide . In the presence of an acidified ZnCl2 catalyst at 25 °C, one obtains a product that is 60–70% trithioacetone .

Safety And Hazards

Trithioacetone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling Trithioacetone .

properties

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWHQAWKFYFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SC(SC(S1)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047723
Record name Trithioacetone
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Molecular Weight

222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Source Human Metabolome Database (HMDB)
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Boiling Point

105.00 to 107.00 °C. @ 10.00 mm Hg
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
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Solubility

insoluble in water; miscible in oils
Record name Trithioacetone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.062-1.068
Record name Trithioacetone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane

CAS RN

828-26-2
Record name Trithioacetone
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Record name Trithioacetone
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Record name 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-
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Record name Trithioacetone
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Record name 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane
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Record name TRITHIOACETONE
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Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
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Melting Point

21.8 °C
Record name 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
VCE Burnop, KG Latham - Polymer, 1967 - Elsevier
… Unlike trioxan and trithian, trithioacetone did not undergo ring … nmr measurements, that trithioacetone prepared from acetone, … They also showed that trithioacetone did not undergo ring …
Number of citations: 25 www.sciencedirect.com
OG Von Ettinghausen, E Kendrick - Polymer, 1966 - Elsevier
… The intensities of some peaks in the mass spectrum of trithioacetone varied from sample to sample, and four in particular (m/e=83, 138, 157, 188) could not be assigned to fragments …
Number of citations: 11 www.sciencedirect.com
TS Caso, RW Zoellner - Journal of Undergraduate Chemistry …, 2022 - westmont.edu
… ) compared to the parent molecules (to acetone and dioxygen) are reported; the calculated hypothetical decomposition reactions of dithioacetone diperoxide (DtADP), trithioacetone …
Number of citations: 1 westmont.edu
K Georgiou, HW Kroto - Journal of Molecular Spectroscopy, 1980 - Elsevier
… Hexamethyl-s-trithiane (trithioacetone) was prepared according to the method of Fromm and Baumann (7). A mixture of acetone and concentrated hydrochloric acid (1:3 by volume), …
Number of citations: 32 www.sciencedirect.com
K Georgiou, HW Kroto, BM Landsberg - Journal of Molecular Spectroscopy, 1979 - Elsevier
… The mixture was saturated with H,S for 24 hr during which time the trithioacetone appeared as an oily layer. This layer was separated off, pumped on a vacuum line, and used without …
Number of citations: 42 www.sciencedirect.com
TP Dawson - Journal of the American Chemical Society, 1947 - ACS Publications
… McMillan2 found that “duplodithioacetone” was converted to propionamide when heated with ammonium polysulfide, but “duplodithioacetone” is neither dithioacetone nor trithioacetone…
Number of citations: 8 pubs.acs.org
E Campaigne, PV Rutan - Journal of the American Chemical …, 1947 - ACS Publications
… McMillan2 found that “duplodithioacetone” was converted to propionamide when heated with ammonium polysulfide, but “duplodithioacetone” is neither dithioacetone nor trithioacetone…
Number of citations: 12 pubs.acs.org
K YOSHIDA - 東北大学研究所報告. A 集, 物理学・化学・冶金学 …, 1959 - core.ac.uk
… butyltrithiocarbonate (V), thiobenzophenone (VI), 2-mercaptobenzothiazole (VII), dibenzothiazolyl-2-disulfide (VIII), benzothiazolyl-N'-cyclohexylsulfenamide (IX) and trithioacetone …
Number of citations: 3 core.ac.uk
S Kambara, K Ohkita - Rubber Chemistry and Technology, 1952 - meridian.allenpress.com
In this study much information about the method of distinguishing the state in which sulfur is combined in simple organic compounds consisting of carbon, hydrogen, and sulfur was …
Number of citations: 11 meridian.allenpress.com
CJ MUSSINAN, RA WILSON, IRA Katz, A Hruza… - 1976 - ACS Publications
The flavor of meat results from the chemical reactions occurring when a complex mixture of flavor precursors is heated in an aqueous environment. Attempts to elucidate the specific …
Number of citations: 42 pubs.acs.org

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